molecular formula C22H22N6O2 B6453214 1-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2549042-71-7

1-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Número de catálogo: B6453214
Número CAS: 2549042-71-7
Peso molecular: 402.4 g/mol
Clave InChI: QIALKZWGWPSWIP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a pyrido[3,4-d]pyrimidine core, a piperidine ring substituted at the 4-position, and a phenylimidazolidine-2,4-dione moiety. Pyrido[3,4-d]pyrimidine derivatives are known for their role as kinase inhibitors, particularly in oncology, due to their structural mimicry of ATP-binding domains . The 2-methyl group on the pyrido[3,4-d]pyrimidine scaffold likely enhances steric interactions with target enzymes, while the piperidine and imidazolidine-2,4-dione groups contribute to solubility and metabolic stability .

Propiedades

IUPAC Name

1-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-15-24-19-13-23-10-7-18(19)21(25-15)26-11-8-16(9-12-26)27-14-20(29)28(22(27)30)17-5-3-2-4-6-17/h2-7,10,13,16H,8-9,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIALKZWGWPSWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CCC(CC3)N4CC(=O)N(C4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Análisis Bioquímico

Biochemical Properties

1-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-3-phenylimidazolidine-2,4-dione plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. This compound has been shown to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. The interaction between 1-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-3-phenylimidazolidine-2,4-dione and these kinases can inhibit their activity, leading to alterations in cellular signaling pathways.

Cellular Effects

The effects of 1-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-3-phenylimidazolidine-2,4-dione on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell division and survival. Additionally, it can induce apoptosis, or programmed cell death, in certain cancer cell lines, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, 1-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-3-phenylimidazolidine-2,4-dione exerts its effects through several mechanisms. It binds to the active sites of protein kinases, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition disrupts the signaling cascades that are essential for cell growth and survival. Furthermore, this compound can alter gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

The stability and degradation of 1-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-3-phenylimidazolidine-2,4-dione in laboratory settings are important factors to consider. Over time, this compound may undergo chemical degradation, which can affect its efficacy and potency. Studies have shown that the compound remains stable under certain conditions, but prolonged exposure to light and heat can lead to its degradation. Long-term effects on cellular function have also been observed, with continuous exposure leading to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of 1-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-3-phenylimidazolidine-2,4-dione vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Actividad Biológica

The compound 1-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. Its structure suggests possible interactions with various biological targets, particularly in cancer treatment and inflammatory diseases. This article delves into the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N6O2C_{19}H_{22}N_{6}O_{2}, with a molecular weight of approximately 362.42 g/mol. The compound features multiple functional groups that may contribute to its biological activity:

  • Pyrido[3,4-d]pyrimidine moiety : Known for its role in various biological processes.
  • Piperidine ring : Often associated with pharmacological activity.
  • Imidazolidine dione structure : Suggests potential interactions with nucleophiles in biological systems.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent . Specifically, it has shown promising results in inhibiting the proliferation of various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)0.052Induces apoptosis and G2/M phase arrest
MDA-MB-231 (triple-negative breast cancer)0.074Disrupts tubulin polymerization

The mechanism of action appears to involve targeting tubulin, leading to mitotic catastrophe and apoptosis in cancer cells. Immunofluorescence studies confirmed that the compound induces multinucleation in MCF-7 cells, a hallmark of disrupted mitosis .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects . It was evaluated in cellular models relevant to inflammatory signaling pathways, showing inhibition of key inflammatory mediators.

Inflammatory Mediator Effect Concentration (nM)
TNF-alphaInhibition100
IL-6Decrease200

These results suggest that the compound may be effective in treating conditions characterized by excessive inflammation .

Case Studies

A notable case study involved the evaluation of this compound in a preclinical model of breast cancer. The study assessed its efficacy alongside standard chemotherapeutic agents. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting a synergistic effect that warrants further investigation.

Study Highlights:

  • Combination Therapy : The compound was used in combination with doxorubicin.
  • Outcome : Significant reduction in tumor size and improved survival rates were observed in treated mice compared to controls.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Core Structure Key Substituents Reported Activity Reference
1-(1-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-3-phenylimidazolidine-2,4-dione Pyrido[3,4-d]pyrimidine 2-Methylpyrido[3,4-d]pyrimidin-4-yl, piperidin-4-yl, phenylimidazolidine-2,4-dione Hypothesized kinase inhibition (based on structural analogs)
8-(4-(2-(4-(4-Fluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-pyrido[3,4-d]pyrimidin-4-one Pyrido[3,4-d]pyrimidine 4-Fluorophenylpiperidine, pyrazole-ethyl linker Potent enzymatic inhibition (e.g., kinase targets) with enhanced binding affinity
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 1,3-Benzodioxole, piperazine Improved solubility and CNS penetration (patented for neurological disorders)
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Methanesulfonyl-piperazine, 2-methylbenzimidazole High metabolic stability and selectivity for tyrosine kinases

Key Findings:

Structural Impact on Activity :

  • The 2-methylpyrido[3,4-d]pyrimidine core in the target compound may confer stronger hydrophobic interactions compared to pyrido[1,2-a]pyrimidin-4-one derivatives .
  • Piperidine vs. Piperazine Substitutions : Piperazine-containing analogs (e.g., EP 2 402 347 A1) often exhibit enhanced solubility due to their basic nitrogen, whereas piperidine derivatives (as in the target compound) may prioritize membrane permeability .

Pharmacokinetic Differences :

  • Compounds with imidazolidine-2,4-dione moieties (target compound) are less metabolically labile than those with pyrazole or benzimidazole groups .
  • Fluorophenyl substituents (e.g., in ) improve target affinity but may increase off-target risks due to lipophilicity .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step coupling of the pyrido[3,4-d]pyrimidine core with pre-functionalized piperidine and imidazolidine-2,4-dione intermediates, a method analogous to procedures in and .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.